Dimethyl pyridine-2,6-carboxylate
Description
Overview of Pyridine (B92270) Derivatives in Contemporary Organic and Inorganic Synthesis
Pyridine, a heterocyclic organic compound with the formula C5H5N, and its derivatives are foundational building blocks in chemistry. wikipedia.orgyoutube.com Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine's unique properties make it a versatile participant in a wide array of chemical reactions. wikipedia.org Pyridine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and novel materials. youtube.comresearchgate.netelsevier.com
In organic synthesis, pyridines can act as solvents, reagents, bases, and nucleophiles. youtube.com Their basicity and nucleophilicity are key to their reactivity, allowing them to facilitate reactions such as condensations and substitutions. youtube.com The pyridine ring is also a feature in many important compounds, including certain vitamins. wikipedia.org
In the realm of inorganic chemistry, the nitrogen atom in the pyridine ring readily forms complexes with metal ions. This makes pyridine and its derivatives crucial ligands in coordination chemistry, essential for creating metal-organic frameworks (MOFs) and other complex structures. youtube.comresearchgate.netresearchgate.net These coordination compounds have applications in catalysis, materials science, and the development of radiopharmaceuticals. elsevier.comresearchgate.netrsc.org The ability to functionalize the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, influencing the geometry and reactivity of the metal complexes they form.
Significance of Esterification in Modifying Pyridine-2,6-dicarboxylic Acid Reactivity
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a significant compound, notably found in bacterial spores. wur.nl It serves as a versatile building block, but its direct use can be limited by the reactivity of its carboxylic acid groups. Esterification, the process of converting these carboxylic acids into esters, is a crucial chemical modification that alters the molecule's properties and reactivity in several important ways. google.com
The primary significance of esterifying pyridine-2,6-dicarboxylic acid to form diesters like dimethyl pyridine-2,6-dicarboxylate (B1240393) lies in the protection of the reactive carboxylic acid groups. This allows for selective reactions at other positions of the pyridine ring. Furthermore, the resulting esters are neutral molecules, which contrasts with the acidic nature of the parent dicarboxylic acid. mdpi.com This change in chemical nature can be critical in multi-step syntheses.
Esterification also modifies the coordination behavior of the molecule. While the parent acid typically coordinates to metals in a deprotonated, tridentate fashion using the nitrogen and both carboxylate oxygens, the ester derivatives offer more varied binding possibilities. mdpi.com They can coordinate in a tridentate mode, but also exhibit bidentate or monodentate coordination, which adds a layer of versatility in the design of coordination complexes and metal-organic frameworks. mdpi.com The ester groups themselves can act as hemilabile ligands, meaning they can reversibly bind to a metal center, a property that is valuable in catalysis. mdpi.com
Historical Context and Evolution of Dimethyl Pyridine-2,6-dicarboxylate Research
The study of pyridine and its derivatives has a long history, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Research into pyridine dicarboxylic acids and their esters has evolved significantly since then. Historically, the esterification of pyridine carboxylic acids was achieved using an acid catalyst, followed by a complex purification process involving neutralization and solvent extraction. google.com
The focus on dimethyl pyridine-2,6-dicarboxylate has been driven by its utility as a versatile intermediate. Early research likely centered on its synthesis and basic reactivity. Over time, as the fields of coordination chemistry and materials science have advanced, so too has the investigation into this specific compound. A key area of its application has been in the synthesis of macrocyclic ligands, which are large, ring-shaped molecules capable of selectively binding to other ions or molecules. lookchem.comfishersci.be
More recently, research has expanded to explore its role in the formation of sophisticated materials. For instance, it is used as a starting material for creating metal-organic frameworks (MOFs), which are crystalline materials with a variety of potential applications, including gas storage and catalysis. researchgate.net The ability of dimethyl pyridine-2,6-dicarboxylate to act as a ligand in the formation of coordination polymers with various metals, such as copper and cadmium, has been a subject of detailed study. mdpi.comfishersci.be The investigation of its thermochemical properties, such as its enthalpy of formation, has also provided a deeper understanding of its stability and reactivity. acs.org
Scope and Objectives of Academic Inquiry into Dimethyl Pyridine-2,6-dicarboxylate
Academic inquiry into dimethyl pyridine-2,6-dicarboxylate is multifaceted, with research objectives spanning several areas of chemistry. A primary focus is its application as a building block in the synthesis of more complex molecules and materials.
Key research objectives include:
Synthesis of Novel Ligands: A significant area of research involves using dimethyl pyridine-2,6-dicarboxylate as a precursor for the synthesis of new and complex ligands. These ligands are then used to create coordination compounds with specific properties. For example, it is used to synthesize ditopic macrocycles and Schiff bases. chemicalbook.comsigmaaldrich.com
Development of Metal-Organic Frameworks (MOFs): Researchers are actively exploring the use of this compound in the construction of MOFs. The goal is to create new frameworks with tailored properties for applications such as gas separation and storage, and catalysis. researchgate.net
Coordination Chemistry Studies: A fundamental objective is to understand the coordination behavior of dimethyl pyridine-2,6-dicarboxylate with various metal ions. This includes studying the different binding modes it can adopt and how these influence the structure and properties of the resulting metal complexes. mdpi.comresearchgate.net
Catalysis: There is interest in the potential catalytic applications of metal complexes derived from dimethyl pyridine-2,6-dicarboxylate. The hemilabile nature of the ester groups makes these complexes candidates for use in catalytic transformations. mdpi.com
Materials Science: The compound is investigated for its role in creating new materials with specific functional properties. This includes the development of polymers and other materials with desired thermal, mechanical, or electronic characteristics. wur.nlvulcanchem.com
Physicochemical Properties of Dimethyl Pyridine-2,6-dicarboxylate
| Property | Value |
| Molecular Formula | C9H9NO4 chemicalbook.com |
| Molecular Weight | 195.17 g/mol sigmaaldrich.com |
| Melting Point | 121-125 °C chemicalbook.com |
| Boiling Point | 100 °C at 0.005 Torr chemicalbook.com |
| Water Solubility | 14 g/L at 25 °C chemicalbook.com |
| Appearance | Off-White Solid chemicalbook.com |
Crystallographic Data for Dimethyl Pyridine-2,6-dicarboxylate
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | C2/c researchgate.net |
| a (Å) | 14.808 researchgate.net |
| b (Å) | 6.817 researchgate.net |
| c (Å) | 17.514 researchgate.net |
| β (°) | 118.49 researchgate.net |
| Z | 4 researchgate.net |
| Calculated Density (Mg m⁻³) | 1.470 researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQJEJPJMXYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202940 | |
| Record name | Dimethyl pyridine-2,6-carboxylate | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-67-8 | |
| Record name | Dimethyl 2,6-pyridinedicarboxylate | |
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| Record name | Dimethyl pyridine-2,6-carboxylate | |
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| Record name | Dimethyl pyridine-2,6-carboxylate | |
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| Record name | Dimethyl pyridine-2,6-carboxylate | |
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| Record name | DIMETHYL PYRIDINE-2,6-CARBOXYLATE | |
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Synthetic Methodologies and Reaction Pathways of Dimethyl Pyridine 2,6 Dicarboxylate
Esterification Reactions of Pyridine-2,6-dicarboxylic Acid
The most common route to dimethyl pyridine-2,6-dicarboxylate (B1240393) is the esterification of pyridine-2,6-dicarboxylic acid. This process involves the reaction of the dicarboxylic acid with methanol (B129727), typically in the presence of a catalyst, to form the corresponding dimethyl ester.
Direct Esterification Approaches
Direct esterification involves heating pyridine-2,6-dicarboxylic acid with an excess of methanol. The reaction is often facilitated by a strong acid catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. A common laboratory-scale synthesis involves stirring pyridine-2,6-dicarboxylic acid in methanol and adding a dehydrating agent like thionyl chloride dropwise at low temperatures. The reaction mixture is then stirred for an extended period to achieve a high yield of the desired product. researchgate.net
Catalytic Esterification Systems
Various catalytic systems have been developed to improve the efficiency and yield of the esterification process. Strong acids such as sulfuric acid are traditionally used as catalysts. google.com However, these methods often require a neutralization step and can generate significant waste. google.com To address these drawbacks, reusable catalyst systems have been explored. google.com For instance, a specially prepared catalytic material allows for the direct distillation of the ester from the reaction mixture, and the catalyst can be reused for subsequent reactions. google.com
The choice of catalyst can significantly influence the reaction conditions and outcomes. For example, the use of picryl chloride in the presence of pyridine (B92270) has been shown to facilitate the polyesterification of pyridine-2,6-dicarboxylic acid with poly(ethylene glycol) under mild conditions. researchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a rapid and efficient method for organic transformations. In the synthesis of dimethyl pyridine-2,6-dicarboxylate, irradiating a mixture of pyridine-2,6-dicarboxylic acid, methanol, and sulfuric acid in a microwave oven can significantly reduce the reaction time to as little as 30 minutes, with reported yields as high as 95%. davidpublisher.com This method offers a considerable advantage over conventional heating, which may require several hours to achieve comparable results. davidpublisher.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Dimethyl Pyridine-2,6-dicarboxylate
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 30 minutes davidpublisher.com |
| Yield | Variable | 95% davidpublisher.com |
| Energy Consumption | Higher | Lower |
This table provides a generalized comparison. Actual results may vary based on specific reaction conditions.
Solvent-free reactions represent another key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. While specific examples for the direct synthesis of dimethyl pyridine-2,6-dicarboxylate under strictly solvent-free conditions are less common in the provided literature, the broader trend in organic synthesis is to explore such methodologies. The Hantzsch synthesis of related dihydropyridines, for example, has been successfully carried out under solvent-free conditions. nih.gov This suggests potential for developing similar protocols for the esterification of pyridine-2,6-dicarboxylic acid.
Preparation from Pyridine-2,6-dicarbonyl Dichloride Precursors
An alternative route to dimethyl pyridine-2,6-dicarboxylate involves the use of a more reactive precursor, pyridine-2,6-dicarbonyl dichloride. This acid chloride readily reacts with methanol to form the desired ester. This method is particularly useful when direct esterification of the dicarboxylic acid is challenging or when milder reaction conditions are required.
The synthesis of dimethyl pyridine-2,6-dicarboxylate from pyridine-2,6-dicarbonyl dichloride can be part of a one-pot reaction to form metal complexes. mdpi.com For example, reacting the acid chloride with methanol in the presence of a copper(II) salt and a base like triethylamine (B128534) can directly yield a copper complex of the ester. mdpi.com This approach is efficient as it combines ligand synthesis and complex formation in a single step.
The reaction of pyridine-2,6-dicarbonyl dichloride with an alcohol is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. mdpi.com The choice of solvent and base can be critical to the success of the reaction.
Table 2: Research Findings on the Synthesis of Dimethyl Pyridine-2,6-dicarboxylate
| Synthetic Route | Reactants | Catalyst/Reagent | Key Findings | Reference |
| Direct Esterification | Pyridine-2,6-dicarboxylic acid, Methanol | Thionyl chloride | Effective laboratory-scale synthesis. researchgate.net | researchgate.net |
| Catalytic Esterification | Pyridine-2,6-dicarboxylic acid, Methanol | Sulfuric acid | Traditional method requiring neutralization. google.com | google.com |
| Microwave-Assisted Synthesis | Pyridine-2,6-dicarboxylic acid, Methanol | Sulfuric acid | Rapid synthesis with high yield (95% in 30 min). davidpublisher.com | davidpublisher.com |
| From Acid Dichloride | Pyridine-2,6-dicarbonyl dichloride, Methanol | Triethylamine, CuCl₂ | One-pot synthesis of a copper complex. mdpi.com | mdpi.com |
Advanced Synthetic Strategies and Yield Optimization
The efficient synthesis of dimethyl pyridine-2,6-dicarboxylate is crucial for its application in various fields. Researchers have focused on developing advanced strategies to improve yields and simplify reaction procedures.
Radical Nucleophilic Substitution on Pyridine Ring
A key reaction in the functionalization of the pyridine ring is radical nucleophilic substitution. This method is particularly effective for introducing substituents at the C-2 and C-4 positions of the pyridine ring. The stability of the resulting intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the regioselectivity of this reaction. stackexchange.comquimicaorganica.org In the synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, a radical nucleophilic substitution is a critical step following the initial esterification of pyridine-2,6-dicarboxylic acid. researchgate.net This approach allows for the direct introduction of a hydroxymethyl group at the 4-position of the dimethyl pyridine-2,6-dicarboxylate core.
Multi-step Synthesis Protocols
Multi-step synthesis provides a reliable route to dimethyl pyridine-2,6-dicarboxylate and its derivatives, often starting from readily available precursors like 2,6-dimethylpyridine (B142122). davidpublisher.com One such protocol involves the oxidation of 2,6-dimethylpyridine to pyridine-2,6-dicarboxylic acid, followed by esterification to yield the desired dimethyl ester. davidpublisher.com Microwave-assisted synthesis has been shown to accelerate these reactions significantly. For instance, the oxidation of 2,6-dimethylpyridine using potassium permanganate (B83412) can be completed in 30 minutes under microwave irradiation, yielding pyridine-2,6-dicarboxylic acid in 86% yield. davidpublisher.com The subsequent esterification with methanol and sulfuric acid under microwave conditions can achieve a 95% yield of dimethyl pyridine-2,6-dicarboxylate. davidpublisher.com Another multi-step approach starts with the Hantzsch pyridine synthesis to create a dihydropyridine (B1217469) intermediate, which is then aromatized and hydrolyzed to form the dicarboxylic acid.
| Step | Reaction | Reagents/Conditions | Yield (%) |
| 1 | Oxidation | 2,6-dimethylpyridine, KMnO4, Water, Microwave (375W, 30 min) | 86 |
| 2 | Esterification | Pyridine-2,6-dicarboxylic acid, Methanol, H2SO4, Microwave (375W, 30 min) | 95 |
| 3 | Chlorination | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, Sulfuryl dichloride, Chloroform (B151607), -5°C | 86 |
One-Pot Reaction Methodologies
One-pot reactions offer a more efficient and atom-economical approach to synthesizing polysubstituted pyridines. core.ac.ukorganic-chemistry.org These methods combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. A notable one-pot, three-component cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This method, a modification of the Bohlmann-Rahtz reaction, proceeds under mild conditions without the need for an additional acid catalyst and provides good yields with high regioselectivity. organic-chemistry.org The use of a large excess of ammonium acetate can facilitate spontaneous cyclodehydration, leading to excellent yields of the pyridine product. organic-chemistry.org Another one-pot strategy has been developed for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which are valuable bioactive compounds. nih.gov
Synthesis of Functionalized Dimethyl Pyridine-2,6-dicarboxylate Derivatives
The functionalization of the dimethyl pyridine-2,6-dicarboxylate scaffold is essential for creating molecules with specific properties and applications.
Hydroxymethylation at the Pyridine 4-position
The introduction of a hydroxymethyl group at the 4-position of dimethyl pyridine-2,6-dicarboxylate yields dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, a key intermediate for further derivatization. researchgate.netnih.gov This transformation can be achieved through a radical nucleophilic substitution reaction. researchgate.net The optimized conditions for this reaction involve treating dimethyl pyridine-2,6-dicarboxylate with hydrogen peroxide and ferrous sulfate (B86663) in a mixture of sulfuric acid and methanol, maintaining the temperature between 30-50°C. researchgate.net This process can achieve a yield of 65.8% with a product purity of over 98%. researchgate.net
| Reactant | Reagents | Conditions | Yield (%) | Purity (%) |
| Dimethyl pyridine-2,6-dicarboxylate | 30% Hydrogen peroxide, Ferrous sulfate, 30% Sulfuric acid, Methanol | 30-50°C | 65.8 | >98 |
Wittig Reaction Applications for Conjugated Systems
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, making it highly valuable for the synthesis of conjugated systems. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org In the context of dimethyl pyridine-2,6-dicarboxylate derivatives, the Wittig reaction has been employed to synthesize novel conjugated molecules containing two pyridine dicarboxylic acid units. researchgate.net This is achieved by reacting the corresponding alkyltriphenylphosphonium salts with aromatic aldehydes. researchgate.net A distinct approach for 4-selective pyridine alkylation utilizes a Wittig olefination-rearomatization sequence involving dearomatized pyridylphosphonium ylide intermediates. nih.gov The Wittig reaction is a cornerstone in the synthesis of various natural products, including alkaloids, due to its predictable selectivity. nih.gov
Chemical Reactivity and Transformative Organic Chemistry of Dimethyl Pyridine 2,6 Dicarboxylate
Reactions at the Ester Functional Groups
The ester groups of dimethyl pyridine-2,6-dicarboxylate (B1240393) are susceptible to attack by various nucleophiles, leading to a range of important derivatives. These reactions include transesterification, hydrolysis, and reactions with nitrogen-based nucleophiles like amines and hydrazine (B178648).
Transesterification Reactions
Transesterification involves the reaction of dimethyl pyridine-2,6-dicarboxylate with an alcohol in the presence of an acid or base catalyst. This process exchanges the methyl groups of the esters with the alkyl or aryl group from the alcohol, resulting in the formation of a new diester. This reaction is a fundamental transformation for modifying the properties of the parent molecule, such as its solubility or steric bulk.
Hydrolysis to Pyridine-2,6-dicarboxylic Acid
The ester groups can be hydrolyzed back to carboxylic acid functionalities under either acidic or basic conditions. This reaction yields pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid. tandfonline.comgoogle.com The hydrolysis is a critical step in the synthesis of various compounds where the free carboxylic acid groups are required for subsequent reactions. tandfonline.com For instance, the diacid is a precursor for the synthesis of various ligands used in coordination chemistry. tandfonline.com Vigorous oxidation of related compounds can also yield this dicarboxylic acid. google.com
Reactions with Nucleophiles
The electrophilic nature of the ester carbonyl carbons makes them prime targets for a variety of nucleophiles.
Dimethyl pyridine-2,6-dicarboxylate readily reacts with primary and secondary amines to form pyridine-2,6-dicarboxamides. tandfonline.comnih.gov This amidation reaction is typically carried out by heating the diester with the desired amine, sometimes in the presence of a catalyst. The resulting dicarboxamides are of significant interest due to their ability to act as ligands for metal ions and their potential applications in supramolecular chemistry and materials science. nih.govnih.gov The synthesis of symmetrical pyridine-2,6-dicarboxamide derivatives has been achieved through the condensation of the corresponding acyl chlorides with aromatic amines. nih.govmdpi.com The reaction conditions, such as the use of a base like triethylamine (B128534), can be optimized to achieve high yields. nih.gov
Table 1: Synthesis of Pyridine-2,6-dicarboxamide Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Dimethyl pyridine-2,6-dicarboxylate | Amines | Pyridine-2,6-dicarboxamides | tandfonline.comnih.gov |
| Pyridine-2,6-dicarboxylic acid | Thionyl chloride, then N-alkylanilines | N-alkyl-N-phenylpicolinamides | nih.gov |
The reaction of dimethyl pyridine-2,6-dicarboxylate with hydrazine hydrate (B1144303) leads to the formation of pyridine-2,6-dicarbohydrazide. researchgate.netacademicjournals.org This transformation, known as hydrazinolysis, replaces the methoxy (B1213986) groups of the esters with hydrazinyl groups (-NHNH2). The resulting dihydrazide is a key intermediate in the synthesis of various heterocyclic compounds and macrocycles, which have been investigated for their coordination properties and potential biological activities. academicjournals.org Microwave-assisted synthesis under solvent-free conditions has been reported as an efficient method for this conversion. academicjournals.org
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of dimethyl pyridine-2,6-dicarboxylate possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as N-oxidation and alkylation.
N-oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, leading to the formation of the corresponding pyridine-N-oxide derivative. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. scripps.edu
Alkylation of the pyridine nitrogen can occur with alkyl halides or other electrophilic alkylating agents. This results in the formation of a pyridinium (B92312) salt. The introduction of a substituent at the nitrogen atom can be used to control the regioselectivity of subsequent reactions, for example, directing further functionalization to the C-4 position of the pyridine ring. chemistryviews.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Dimethyl pyridine-2,6-dicarboxylate | |
| Pyridine-2,6-dicarboxylic acid | |
| Dipicolinic acid | |
| Pyridine-2,6-dicarboxamides | |
| Triethylamine | |
| Pyridine-2,6-dicarbohydrazide | |
| Hydrazine hydrate | |
| Pyridine-N-oxide |
N-Alkylation and N-Oxidation Studies
The reactivity of the nitrogen atom in dimethyl pyridine-2,6-dicarboxylate is significantly influenced by the electronic properties of the pyridine ring, which is substituted with two strongly electron-withdrawing methoxycarbonyl groups at the 2- and 6-positions. These groups substantially decrease the electron density on the pyridine ring and, consequently, reduce the nucleophilicity of the nitrogen atom.
N-Alkylation: The diminished nucleophilicity of the nitrogen atom makes standard N-alkylation reactions, typically achieved with alkyl halides, challenging for this substrate. In contrast to simple pyridines which readily undergo alkylation, dimethyl pyridine-2,6-dicarboxylate requires more forcing conditions or highly reactive alkylating agents. The synthesis of N-alkyl-2(1H)-pyridones, for instance, often involves the use of the corresponding sodium salt to enhance nucleophilicity, though mixtures of N- and O-alkylation products can be an issue. sciforum.net For dimethyl pyridine-2,6-dicarboxylate, the propensity for such reactions is low, and specific studies detailing successful N-alkylation are not widely reported, likely due to the electronic deactivation.
N-Oxidation: Similarly, the oxidation of the pyridine nitrogen to form the corresponding N-oxide is hindered by the electron-deficient nature of the ring. While various oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), Caro's acid, or hydrogen peroxide in acetic acid are commonly used for the N-oxidation of pyridine and its derivatives, the reaction rate is known to decrease with the presence of electron-accepting groups. nih.govsigmaaldrich.com The oxidation of pyridines with m-CPBA is a well-established procedure, often carried out in solvents like dichloromethane (B109758) at moderate temperatures to yield the pyridine-N-oxide. chemicalbook.com However, for substrates as deactivated as dimethyl pyridine-2,6-dicarboxylate, these standard conditions may not be sufficient to achieve conversion, and more potent oxidizing systems might be required.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene (B151609). The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. This deactivation is further intensified in dimethyl pyridine-2,6-dicarboxylate by the presence of two additional electron-withdrawing ester groups.
Direct electrophilic substitution on this compound is generally considered unfeasible under standard conditions (e.g., nitration with nitric/sulfuric acid, Friedel-Crafts reactions). The extreme deactivation of the ring prevents attack by most electrophiles. A common strategy to overcome this low reactivity in pyridines is to first perform an N-oxidation. The resulting pyridine N-oxide is more reactive towards electrophiles, and substitution typically occurs at the 4-position. youtube.com For instance, the nitration of pyridine-N-oxide with nitric and sulfuric acid readily yields 4-nitropyridine-N-oxide. youtube.com While no specific examples of this strategy have been reported for dimethyl pyridine-2,6-dicarboxylate, it represents the most theoretically sound pathway to achieve electrophilic functionalization.
Alternatively, radical nucleophilic substitution has been shown to be an effective method for introducing substituents onto the ring. A reported procedure for the synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate involves the reaction of dimethyl pyridine-2,6-dicarboxylate with hydrogen peroxide and ferrous sulfate (B86663) in a sulfuric acid/methanol (B129727) mixture. wikipedia.org This reaction proceeds via a radical mechanism to achieve hydroxymethylation at the 4-position with a yield of 65.8%. wikipedia.org
Catalytic Hydrogenation and Reduction Studies
The ester and aromatic functionalities of dimethyl pyridine-2,6-dicarboxylate can be selectively or fully reduced under various catalytic conditions.
Reduction of Ester Groups: The two methyl ester groups can be selectively reduced to the corresponding alcohols while leaving the aromatic pyridine ring intact. A high-yielding method involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol. In a reported synthesis, treating dimethyl pyridine-2,6-dicarboxylate with sodium borohydride in methanol at temperatures between 0 and 20°C for 16 hours resulted in the formation of pyridine-2,6-diyldimethanol in 96% yield.
Catalytic Hydrogenation of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas, often under pressure. wikipedia.orgmdpi.com The hydrogenation of pyridine derivatives can be challenging due to the potential for catalyst poisoning by the nitrogen atom, but various catalysts from the platinum group metals are effective. mdpi.com For substrates with reducible functional groups, achieving selective hydrogenation of the ring can be complex. However, processes for the hydrogenation of similar aromatic esters, like dimethyl benzenedicarboxylates to dimethyl cyclohexanedicarboxylates, have been developed using Group VIII metal catalysts at elevated temperatures (e.g., 180-200°C) and high hydrogen pressures (e.g., 2000 psig). google.com These conditions suggest that the catalytic hydrogenation of dimethyl pyridine-2,6-dicarboxylate to dimethyl piperidine-2,6-dicarboxylate is a feasible transformation.
Table of Compounds
Coordination Chemistry and Metal Complexation of Dimethyl Pyridine 2,6 Dicarboxylate
Dimethyl Pyridine-2,6-dicarboxylate (B1240393) as an O,N,O-Pincer Ligand
Dimethyl pyridine-2,6-dicarboxylate frequently acts as a neutral O,N,O-pincer ligand. mdpi.com This coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the two oxygen atoms from the carbonyl groups of the ester functionalities. mdpi.comresearchgate.net This tridentate chelation forms two stable five-membered rings with the metal center, a characteristic feature of pincer ligands that imparts significant stability to the resulting complexes.
The ester groups in dimethyl pyridine-2,6-dicarboxylate offer three potential O,N,O-binding isomers: O(carbonyl)–M–O(carbonyl) (CC), O(carbonyl)–M–O(alkoxy) (CA), and O(alkoxy)–M–O(alkoxy) (AA). mdpi.com However, the most commonly observed mode is the tridentate coordination through the pyridine nitrogen and the two carbonyl oxygen atoms. mdpi.com
Tridentate Binding Modes and Structural Diversity
The tridentate nature of dimethyl pyridine-2,6-dicarboxylate is a cornerstone of its coordination chemistry, leading to a variety of structurally diverse metal complexes. mdpi.com In many instances, the ligand coordinates to a single metal ion in a meridional fashion, occupying three coordination sites in the same plane. researcher.lifejdigitaldiagnostics.com This binding mode has been observed in complexes with various transition metals. mdpi.com
The structural diversity arises from the ability of the metal center to accommodate additional ligands, leading to different coordination geometries. For example, in some copper(II) complexes, the coordination sphere is completed by halide ions, resulting in anionic complexes. mdpi.com The flexibility of the coordination environment around the metal, influenced by factors such as the metal's preferred geometry and the presence of other ligands, contributes to the rich structural chemistry of dimethyl pyridine-2,6-dicarboxylate complexes.
Chelation and Bridging Ligand Behavior
While chelation via the O,N,O donor set is the predominant binding mode for dimethyl pyridine-2,6-dicarboxylate, it can also exhibit bridging behavior, although this is less common compared to its deprotonated analogue, pyridine-2,6-dicarboxylate. mdpi.comrsc.org In its bridging capacity, the ligand can connect two or more metal centers, leading to the formation of binuclear or polynuclear structures.
One notable example of bridging behavior is seen in a dinuclear palladium(II) complex where the ligand acts as an O,N-chelate to one palladium atom and bridges to a second palladium atom through an oxygen atom of the other carboxylate group. nih.gov This demonstrates the ligand's versatility to adopt different coordination modes to facilitate the assembly of more complex molecular architectures. In some heterometallic complexes, such as a barium(II)-cobalt(II) system, the [BaL₃]²⁺ and [Co(NCS)₄]²⁻ moieties are linked by bridging thiocyanate (B1210189) ligands, while the dimethyl pyridine-2,6-dicarboxylate itself remains coordinated in a tridentate fashion to the barium ion. researcher.lifejdigitaldiagnostics.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with dimethyl pyridine-2,6-dicarboxylate is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comresearchgate.net The choice of solvent can be crucial, as it can influence the solubility of the reactants and the crystallization of the final product. Methanol (B129727) is a commonly used solvent for these reactions. mdpi.comfishersci.ca Characterization of the resulting complexes relies on a combination of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis. mdpi.comresearcher.lifejdigitaldiagnostics.com
Transition Metal Complexes (e.g., Cu(II), Cd(II), Fe(II), Ni(II), Co(II), Zn(II), Hg(II), Cr(III), Pd(II))
Dimethyl pyridine-2,6-dicarboxylate forms complexes with a wide range of transition metals. The following table summarizes some of the reported complexes, highlighting the diversity of the resulting structures.
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Cu(II) | [(dmpc)(Cl)(μ-Cl)Cu₂(μ-Cl)(Cl)(dmpc)] | Distorted square pyramidal | mdpi.com |
| Cu(II) | Cu(dmpc)(H₂O)₃₂ | Not specified | mdpi.com |
| Cu(II) | [Cu(pydicR₂)Cl₃]⁻ (R=Me) | Not specified | mdpi.com |
| Cu(II) | [CuCl₂(py-2pz)]₂ | Not specified | nih.govrsc.org |
| Cd(II) | Nine-coordinated complex | Not specified | fishersci.cafishersci.befishersci.cafishersci.com |
| Co(II) | [CaL₃][Co(NCS)₄] | Tridentate L to Ca(II) | researchgate.netresearcher.lifejdigitaldiagnostics.com |
| Ni(II) | Ni(dipic)₂₂ | Monodentate dipic | elsevierpure.com |
| Pd(II) | [Pd(dipic)(PBu₃)]₂ | η²-N,O chelate and O-bridging | nih.gov |
| Zn(II) | [Zn(C₉H₇NO₄)]n | Distorted trigonal-bipyramidal | nih.gov |
dmpc = dimethyl pyridine-2,6-dicarboxylate; pydicR₂ = pyridine-2,6-dicarboxylic acid esters; py-2pz = dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate; dipic = pyridine-2,6-dicarboxylate; mea = monoethanolamine
Mononuclear complexes are the most common type of complex formed by dimethyl pyridine-2,6-dicarboxylate. mdpi.com In these structures, a single metal ion is coordinated to one or more molecules of the ligand. For example, in the presence of water, a mononuclear copper(II) complex, Cu(dmpc)(H₂O)₃₂, can be formed. mdpi.com The synthesis of a mononuclear nickel(II) complex, Ni(dipic)₂₂, has also been reported, where the dipicolinate ligand acts in a monodentate fashion. elsevierpure.com The formation of mononuclear versus polynuclear complexes can be influenced by the reaction conditions and the stoichiometry of the reactants.
The ability of dimethyl pyridine-2,6-dicarboxylate and its parent acid to act as a bridging ligand facilitates the formation of binuclear and polynuclear complexes. mdpi.comrsc.org A notable example is the binuclear copper(II) complex, [(dmpc)(Cl)(μ-Cl)Cu₂(μ-Cl)(Cl)(dmpc)], where two copper centers are bridged by chloride ions. mdpi.com Another example is a binuclear palladium(II) complex, [Pd(dipic)(PBu₃)]₂, where the dipicolinate ligand itself acts as a bridge. nih.gov A polynuclear zinc(II) complex, [Zn(C₉H₇NO₄)]n, features a three-dimensional polymeric structure where the deprotonated ligand bridges five zinc(II) cations. nih.gov The synthesis of a binuclear copper(II) complex from pyridine-2,6-dicarboxylic acid has also been achieved. elsevierpure.com
Supramolecular Metal-Organic Frameworks (MOFs)
Direct synthesis of traditional, highly porous Metal-Organic Frameworks (MOFs) using intact dimethyl pyridine-2,6-dicarboxylate as a primary building block is not commonly reported. The ester functionalities are generally weaker coordinating groups than the carboxylates of the parent acid (pyridine-2,6-dicarboxylic acid), making it challenging to form the strong, directional bonds required for robust, extended framework structures.
However, the ligand is integral to the construction of supramolecular assemblies and can be a precursor in MOF synthesis. For instance, the ligand pyridine-2,6-dicarboxylic acid reacts under hydrothermal conditions with copper(II) nitrate (B79036) in the presence of various N-heterocycle spacers to create 1D, 2D, or 3D metal-organic frameworks. rsc.org The final dimensionality of these networks is dependent on the nature of the spacer used. rsc.org In some cases, mixed-ligand MOFs are synthesized using related building blocks, such as pyridine-2,6-dimethanol, in combination with other linkers like benzene-1,4-dicarboxylic acid, to produce 2D and 3D frameworks with interesting magnetic properties. researchgate.net
The role of dimethyl pyridine-2,6-dicarboxylate is often as a starting material which may be hydrolyzed in situ to the corresponding carboxylate, or it can be used to form discrete molecular complexes that then self-assemble into larger supramolecular structures through weaker intermolecular forces.
Lanthanide and Actinide Metal Complexes (e.g., U(IV))
The coordination chemistry of pyridine-2,6-dicarboxylate derivatives with f-block elements is of significant interest due to applications in luminescence and nuclear fuel reprocessing. While extensive research exists on lanthanide complexes with the parent pyridine-2,6-dicarboxylic acid, which acts as an efficient sensitizer (B1316253) for the luminescence of ions like Pr³⁺, Nd³⁺, and Er³⁺, studies involving the dimethyl ester are less common but provide valuable structural insights. rsc.orgsurrey.ac.uksoton.ac.uk
Research has demonstrated the synthesis of heterometallic complexes where dimethyl pyridine-2,6-dicarboxylate (L) coordinates to alkaline earth metals alongside a cobalt(II) tetrathiocyanate anion. genescells.ruresearcher.liferesearchgate.net In these compounds, with the general formulas [CaL₃][Co(NCS)₄] and [SrL₃][Co(NCS)₄], three tridentate dimethyl pyridine-2,6-dicarboxylate ligands coordinate to the Ca(II) or Sr(II) ion. researcher.life The resulting structures are ionic, composed of a complex cation and the [Co(SCN)₄]²⁻ anion. researcher.liferesearchgate.net
Though specific studies detailing the complexation of dimethyl pyridine-2,6-dicarboxylate with U(IV) are not prominent, the broader class of pyridine dicarboxamide ligands has been extensively investigated for the separation of thorium (Th(IV)) and uranium (U(VI)) from spent nuclear fuel. This highlights the affinity of the pyridine-dicarboxylate scaffold for actinide metals.
Factors Influencing Coordination Geometry and Stability
The final geometry and stability of metal complexes derived from dimethyl pyridine-2,6-dicarboxylate are governed by a delicate interplay of several factors, including the intrinsic properties of the ligand and the external conditions of the reaction.
Steric and Electronic Effects of Ester Groups
The presence of methyl ester groups instead of deprotonated carboxylate moieties significantly alters the ligand's coordination properties. As a neutral ligand, it coordinates to metal centers via the pyridine nitrogen and the carbonyl oxygen atoms of the ester groups. This O,N,O-tridentate coordination is a defining feature. researcher.life
Influence of Counterions and Solvents
The nature of the counterion and the solvent system plays a critical role in dictating the final architecture of the assembled metal complex. This is clearly illustrated in the synthesis of heterometallic complexes with dimethyl pyridine-2,6-dicarboxylate. genescells.ruresearcher.life
When Ca(II) or Sr(II) are used with the [Co(NCS)₄]²⁻ counterion, the resulting compounds, [CaL₃][Co(NCS)₄] and [SrL₃][Co(NCS)₄], are isostructural and ionic. researcher.life The complex cation, [ML₃]²⁺ (M = Ca, Sr), and the complex anion, [Co(NCS)₄]²⁻, exist as separate entities within the crystal lattice. researcher.life
However, when the larger Ba(II) ion is used, the structure changes significantly to a molecular complex, [BaCoL₃(μ-NCS)₂(NCS-κN)₂]. researcher.life In this case, the [BaL₃]²⁺ and [Co(NCS)₄]²⁻ units are linked by two bridging thiocyanate groups, demonstrating that a subtle change in the primary metal ion's radius can, in concert with the counterion, shift the entire supramolecular structure from an ionic to a molecular one. researcher.life The solvent also plays a crucial role; for instance, the synthesis of these heterometallic complexes is achieved by refluxing in methanol. genescells.ruresearcher.life
| Primary Metal Ion | Counterion | Resulting Complex Formula | Structural Type | Reference |
|---|---|---|---|---|
| Ca(II) | [Co(NCS)₄]²⁻ | [Ca(L)₃][Co(NCS)₄] | Ionic | researcher.life |
| Sr(II) | [Co(NCS)₄]²⁻ | [Sr(L)₃][Co(NCS)₄] | Ionic | researcher.life |
| Ba(II) | [Co(NCS)₄]²⁻ | [BaCo(L)₃(μ-NCS)₂(NCS-κN)₂] | Molecular | researcher.life |
Applications of Metal Complexes Derived from Dimethyl Pyridine-2,6-dicarboxylate
While the direct applications of metal complexes of dimethyl pyridine-2,6-dicarboxylate are still an emerging area, research into closely related compounds demonstrates significant potential, particularly in catalysis.
Catalytic Applications in Organic Transformations
Metal complexes with ligands structurally similar to dimethyl pyridine-2,6-dicarboxylate have shown promise as catalysts. For example, copper(II) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been investigated for their biomimetic catalytic activity. rsc.orgrsc.orgresearchgate.net These complexes exhibit catechol oxidase activity, catalyzing the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) and o-aminophenol. rsc.orgrsc.org This suggests that metal complexes incorporating the pyridine dicarboxylate framework can mimic the function of metalloenzymes.
The catalytic efficiency of such complexes is often linked to the Lewis acidity of the metal center, which can be fine-tuned by substituents on the pyridine ring. Although direct catalytic studies on complexes of dimethyl pyridine-2,6-dicarboxylate are not widely reported, the findings from related systems indicate a strong potential for developing new catalysts for various organic transformations. The synthesis of multivariate MOFs using other dicarboxylate linkers for reactions like CO₂ cycloaddition further underscores the catalytic potential of this class of materials. acs.org
| Complex/System | Catalytic Reaction | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Copper(II) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Catechol Oxidase Mimic | 3,5-di-tert-butylcatechol (3,5-DTBC), o-aminophenol (OAP) | Complexes show biomimetic catalytic activity for oxidation. | rsc.org |
| Multivariate 2D MOF {[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}n | CO₂ Cycloaddition | Styrene oxide | Achieved 99% conversion under balloon pressure with low catalyst loading. | acs.org |
| Multivariate 2D MOF {[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}n | Cyanosilylation | - | Achieved 96% conversion with 1.5 mol % of catalyst at room temperature. | acs.org |
Materials Science Applications
The structural characteristics of dimethyl pyridine-2,6-dicarboxylate make it a valuable building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and luminescent materials.
Metal-Organic Frameworks (MOFs): The parent ligand, pyridine-2,6-dicarboxylic acid, and its derivatives are extensively used to construct MOFs. These materials feature coordination networks with diverse topologies and potential applications. For instance, MOFs have been synthesized using pyridine-2,6-dicarboxylic acid with metal ions like zinc, neodymium, and gadolinium, resulting in structures ranging from 1D chains to complex 3D microporous polymers. nih.gov The introduction of a hydroxyl group on the pyridine ring, as in 4-hydroxypyridine-2,6-dicarboxylic acid, can dramatically alter the final structure, demonstrating the tunability of these systems. nih.gov The combination of different ligands, known as mixed-ligand MOFs, has also been explored to create materials with synergistic properties. researchgate.net
Luminescent Materials: Complexes involving dimethyl pyridine-2,6-dicarboxylate's parent acid and lanthanide ions (Ln³⁺) are of particular interest due to their luminescent properties. soton.ac.ukmdpi.com The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. soton.ac.uknih.gov This sensitization is crucial for applications in biomedical analysis and imaging. soton.ac.uknih.gov Studies on modified pyridine-2,6-dicarboxylate ligands have shown that substitutions on the pyridine ring can enhance the sensitization of near-infrared emission from ions like Neodymium (Nd³⁺) and Erbium (Er³⁺). soton.ac.uk For example, a 4-chloro-substituted ligand led to a five-fold enhancement in Nd³⁺ emission compared to the unsubstituted parent acid. soton.ac.uk
Table 2: Luminescent Properties of Lanthanide Complexes with Pyridine-2,6-dicarboxylate Analogues
| Lanthanide Ion (Ln³⁺) | Ligand System | Key Finding | Reference |
|---|---|---|---|
| Pr³⁺, Nd³⁺, Gd³⁺, Dy³⁺, Er³⁺ | Pyridine-2,6-dicarboxylic acid and its substituted analogues | Ligands sensitize Ln³⁺ emission across the visible and near-infrared range (500 nm to 1850 nm). | soton.ac.uk |
| Nd³⁺ | 4-chloro-pyridine-2,6-dicarboxylic acid | ~5-fold enhancement of near-infrared emission compared to the unsubstituted ligand. | soton.ac.uk |
| Er³⁺ | 3,5-dibromo-pyridine-2,6-dicarboxylic acid | ~2-fold enhancement of near-infrared emission compared to the unsubstituted ligand. | soton.ac.uk |
| Eu³⁺ | Imidazole–biphenyl–carboxylate ligand | Displays characteristic sharp emission peaks for Eu(III) at 593, 597, 615, and 651 nm. | mdpi.com |
Biological Activity and Medicinal Chemistry Investigations
The pyridine-2,6-dicarboxylate scaffold is a core component in the investigation of new therapeutic agents, with research focusing on the antimicrobial and anticancer properties of its metal complexes.
Anticancer Activity: Novel thallium(III) complexes incorporating pyridine-2,6-dicarboxylate derivatives have demonstrated selective anticancer activity. nih.gov These complexes were shown to induce mitochondria-mediated apoptosis in A375 melanoma cells. nih.gov The study highlighted that minor structural changes, such as the presence of a hydroxyl group on the pyridine ring, could significantly impact the anticancer properties of the complex. nih.gov Furthermore, synthetic derivatives of the related pyridine-2,6-dicarboxamide have shown potential in anticancer therapy by stabilizing telomeric G-quadruplex DNA. nih.gov
Antimicrobial Activity: Metal complexes of pyridine-2,6-dicarboxylic acid and its derivatives have shown significant antimicrobial properties. In one study, copper(II) and chromium(III) complexes were found to have stronger antibacterial activity than the parent ligand against both gram-positive (Bacillus subtilis) and gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria. figshare.comresearchgate.net Similarly, silver(I) complexes with a related ligand, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, exhibited good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values as low as 4.9 µM. researchgate.net Another study found that a zinc(II) complex with dimethyl 2,2′-bipyridine-4,5-dicarboxylate showed moderate activity against Candida strains and was effective in inhibiting biofilm formation. mdpi.com The biological function of pyridine-2,6-dithiocarboxylic acid, a related metal chelator, has also been linked to antimicrobial activity through metal sequestration. nih.gov
Table 3: Investigated Biological Activities of Pyridine-2,6-dicarboxylate Based Complexes
| Complex/Derivative | Metal Ion | Investigated Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylate derivatives | Tl(III) | Anticancer | Induces apoptosis in A375 melanoma cells. | nih.gov |
| Pyridine-2,6-dicarboxylic acid | Cu(II), Cr(III) | Antibacterial | Complexes show stronger activity than the free ligand against B. subtilis, K. pneumoniae, and E. coli. | figshare.comresearchgate.net |
| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Ag(I) | Antimicrobial | Good antibacterial and antifungal properties with MIC values from 4.9 to 39.0 µM. | researchgate.net |
| Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Zn(II) | Antifungal / Anti-biofilm | Moderate activity against Candida strains and inhibits biofilm formation. | mdpi.com |
| Pyridine-2,6-dithiocarboxylic acid | - | Antimicrobial | Activity is linked to metal sequestration. | nih.gov |
Supramolecular Chemistry and Crystal Engineering with Dimethyl Pyridine 2,6 Dicarboxylate
Host-Guest Complexation and Molecular Recognition
The unique structural and electronic properties of dimethyl pyridine-2,6-dicarboxylate (B1240393) make it an interesting candidate for host-guest chemistry. It can act as a guest molecule, fitting into the cavities of larger host molecules, or its derivatives can serve as hosts for smaller guests.
Detailed research has shown that dimethyl 2,6-pyridinedicarboxylate can be utilized in the synthesis of ditopic macrocycles. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These macrocycles, featuring two xylyl rings connected by diethylene glycol and 2,6-pyridinediamide spacers, function as host molecules capable of forming complexes with derivatives of diphenylurea. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This complex formation is a clear example of molecular recognition, where the host macrocycle selectively binds with the specific guest molecule.
The interaction between host and guest molecules is often studied using various spectroscopic methods. For instance, in the study of dicyclohexanocucurbit nih.govuril (CyH2Q nih.gov) as a host and 2-phenylbenzimidazole (B57529) as a guest, UV and fluorescence spectroscopy confirmed the formation of a 2:1 host-guest complex under acidic conditions. nih.gov
Self-Assembly Processes in Solution and Solid State
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Dimethyl pyridine-2,6-dicarboxylate and its derivatives are known to undergo self-assembly in both solution and the solid state, leading to the formation of well-defined supramolecular structures.
In the solid state, the self-assembly is evident in the crystal packing of the compound. X-ray crystallography studies have revealed that molecules of dimethyl pyridine-2,6-dicarboxylate arrange themselves in a highly ordered manner. researchgate.net In solution, derivatives of this compound, such as 4-pyridinium-1,4-dihydropyridines, have been studied for their self-assembling properties. nih.gov
Formation of Macrocyclic and Polymeric Architectures
The strategic placement of functional groups in dimethyl pyridine-2,6-dicarboxylate allows for its use as a monomer in the synthesis of macrocycles and coordination polymers.
Macrocyclic bisamides and tetramides have been successfully synthesized by reacting dimethyl pyridine-2,6-dicarboxylate with α,ω-diaminoethers in methanol (B129727). thermofisher.comfishersci.ca This reaction highlights the utility of the diester in forming large, ring-like structures.
Furthermore, this compound has been employed in the creation of coordination polymers. A silver(I) coordination polymer and a nine-coordinated cadmium(II) complex have been synthesized using dimethyl pyridine-2,6-dicarboxylate, with their structures confirmed through solid-state and electrochemical studies. fishersci.ca In another example, a polymeric complex with zinc, [Zn(C9H7NO4))]n, demonstrates a three-dimensional polymeric structure where the dimethyl pyridine-2,6-dicarboxylate anion bridges five Zn(II) cations. nih.gov The adaptability of the pyridine-dicarboxylic acid linker has been instrumental in synthesizing a variety of coordination polymers with diverse structural and catalytic properties. acs.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. The crystal structure of dimethyl pyridine-2,6-dicarboxylate reveals a complex network of these forces. researchgate.net
The title molecule, C9H9NO4, possesses a crystallographically imposed twofold rotation symmetry. researchgate.net In the crystal, the molecules are stacked into ladder-like structures that extend along the c-axis. researchgate.net The stability of this packing is attributed to a combination of carbonyl dipolar interactions and van der Waals forces. researchgate.net
| Crystal Data for Dimethyl Pyridine-2,6-dicarboxylate | |
| Formula | C9H9NO4 |
| Molecular Weight | 195.17 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.345 (3) |
| b (Å) | 6.817 (1) |
| c (Å) | 11.033 (2) |
| β (°) | 118.49 (3) |
| V (ų) | 882.2 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.470 |
| Data from Huang & Xu (2006) |
Hydrogen Bonding Networks
While the dimethyl ester itself lacks strong hydrogen bond donors, derivatives of pyridine-2,6-dicarboxylic acid, such as dicarboxamides, prominently feature intermolecular hydrogen bonds in their crystal lattices. nih.gov In hydrated forms of these derivatives, water molecules are integral to the hydrogen bond network. nih.gov The study of polymorphism in pyridine-2,6-dicarboxylic acid also highlights the competition between different hydrogen bonding synthons, such as salt formation versus carboxylic acid dimerization. rsc.org In related copper(II) complexes, intermolecular hydrogen bonds involving water molecules link the molecules along a specific crystallographic axis. gexinonline.com
π-π Stacking Interactions
The aromatic pyridine (B92270) ring in dimethyl pyridine-2,6-dicarboxylate and its derivatives facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal structure. In some pyridine-2,5-dicarboxylate (B1236617) derivatives, the centroid-centroid distances between stacked aromatic rings have been measured to be as close as 3.4747 (7) Å. researchgate.net The orientation of pyridine and phenyl rings in certain dicarboxamide derivatives promotes π-stacking interactions with a plane-to-plane centroid distance of 3.495(1) Å. nih.gov The study of two-component crystals of aromatic compounds has shown that quadrupole-quadrupole interactions can be significant in the π-stacking energy, particularly for larger aromatic systems. rsc.org
Van der Waals Forces and Dipolar Interactions
Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules, and dipolar interactions play a crucial role in the crystal packing of dimethyl pyridine-2,6-dicarboxylate. researchgate.net The crystal structure is stabilized by these forces, particularly carbonyl dipolar interactions, with a notable short intermolecular O···C contact of 3.297 (2) Å. researchgate.netiucr.org In derivatives, numerous weak interactions, primarily based on dipole-dipole interplay, are also present throughout the crystal lattices. nih.gov
Co-crystallization and Polymorphism Studies
In the realm of supramolecular chemistry and crystal engineering, dimethyl pyridine-2,6-dicarboxylate serves as a compelling subject for studies on co-crystallization and polymorphism. These investigations are crucial for understanding and manipulating the solid-state properties of materials, with implications for fields ranging from pharmaceuticals to materials science.
Co-crystallization of Dimethyl Pyridine-2,6-dicarboxylate
Co-crystallization involving dimethyl pyridine-2,6-dicarboxylate has been primarily explored through its use as a ligand in the formation of metal-organic complexes. In these structures, the compound co-crystallizes with metal salts, leading to the formation of novel supramolecular architectures. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, facilitating the assembly of intricate crystal lattices.
Research has demonstrated the ability of dimethyl pyridine-2,6-dicarboxylate to form heterometallic complexes. For instance, it reacts with calcium(II), strontium(II), and barium(II) salts in the presence of cobalt(II) thiocyanate (B1210189) to yield distinct complex structures. vestnikugrasu.org In the case of calcium and strontium, isostructural ionic compounds are formed, consisting of [Ca(L)₃]²⁺ or [Sr(L)₃]²⁺ complex cations and [Co(NCS)₄]²⁻ complex anions, where 'L' represents dimethyl pyridine-2,6-dicarboxylate. vestnikugrasu.org The barium(II) derivative, however, forms a molecular complex where the [Ba(L)₃]²⁺ and [Co(NCS)₄]²⁻ moieties are linked by bridging thiocyanate units. vestnikugrasu.org In all three of these compounds, three tridentate dimethyl pyridine-2,6-dicarboxylate ligands coordinate to the alkaline earth metal ion. vestnikugrasu.org
The versatility of dimethyl pyridine-2,6-dicarboxylate as a ligand is further highlighted in its complexes with copper(II). It can form mononuclear Cu(II) complexes, such as (HNEt₃)[Cu(pydicMe₂)Cl₃], where pydicMe₂ is the dimethyl ester ligand. mdpi.com In this complex, the copper ion is in a distorted octahedral environment, with the carbonyl oxygen atoms of the ester groups coordinating to the metal center. semanticscholar.org The synthesis of a new binuclear copper(II) complex, [{Cu(pydic(IPh)₂)Cl}₂(µ-Cl)₂], where a derivative of the ester ligand is used, also showcases the potential for creating more complex supramolecular structures. mdpi.com
The following table summarizes the crystallographic data for a selection of co-crystals of dimethyl pyridine-2,6-dicarboxylate with metal salts.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Dimethyl pyridine-2,6-dicarboxylate | C₉H₉NO₄ | Monoclinic | C2/c | 16.591(3) | 6.817(1) | 8.822(4) | 90 | 118.49(3) | 90 | researchgate.net |
| [Ca(L)₃][Co(NCS)₄] | C₃₁H₂₇CaCoN₇O₁₂S₄ | Monoclinic | P2₁/n | 14.352(3) | 16.634(3) | 17.581(4) | 90 | 108.75(3) | 90 | vestnikugrasu.org |
| [Sr(L)₃][Co(NCS)₄] | C₃₁H₂₇CoN₇O₁₂S₄Sr | Monoclinic | P2₁/n | 14.479(3) | 16.611(3) | 17.692(4) | 90 | 108.54(3) | 90 | vestnikugrasu.org |
| [BaCo(L)₃(µ-NCS)₂(NCS-κN)₂] | C₃₁H₂₇BaCoN₇O₁₂S₄ | Monoclinic | C2/c | 24.383(5) | 12.012(2) | 29.882(6) | 90 | 108.42(3) | 90 | vestnikugrasu.org |
| (HNEt₃)[Cu(pydicMe₂)Cl₃] | C₁₅H₂₅CuCl₃N₂O₄ | Triclinic | P-1 | 8.451(2) | 10.537(2) | 12.358(3) | 81.18(3) | 84.43(3) | 74.34(3) | mdpi.comsemanticscholar.org |
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties.
Despite the interest in its supramolecular behavior, experimental studies have not yet observed polymorphism in dimethyl pyridine-2,6-dicarboxylate. soton.ac.uk Computational studies have predicted that the trans-trans conformation of the ester groups is more stable than the cis-cis conformation. soton.ac.uk However, in the known crystal structure, the molecule adopts the cis-cis conformation, indicating that the stabilizing interactions within the crystal lattice are significant enough to overcome the conformational energy penalty. soton.ac.uk The crystal packing is stabilized by a combination of carbonyl dipolar interactions and van der Waals forces. researchgate.net Molecules are stacked into ladder-like structures extended along the c-axis, with short intermolecular contacts between oxygen and carbon atoms of 3.297(2) Å. researchgate.net
The absence of observed polymorphs to date does not preclude their existence. It is possible that specific crystallization conditions or the introduction of impurities could lead to the discovery of new crystalline forms of dimethyl pyridine-2,6-dicarboxylate in the future.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of dimethyl pyridine-2,6-dicarboxylate (B1240393) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise structural assignment can be achieved.
The ¹H NMR spectrum of dimethyl pyridine-2,6-dicarboxylate is characterized by its simplicity, which reflects the molecule's C₂ᵥ symmetry. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays three distinct signals. rsc.org
The aromatic protons on the pyridine (B92270) ring appear in the downfield region. The two equivalent protons at positions 3 and 5 (H-3/H-5) manifest as a doublet, while the single proton at position 4 (H-4) appears as a triplet due to coupling with the adjacent H-3 and H-5 protons. The six equivalent protons of the two methyl ester groups (-OCH₃) produce a sharp singlet in the upfield region. nih.gov
Table 1: ¹H NMR Spectroscopic Data for Dimethyl Pyridine-2,6-dicarboxylate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.29 | Doublet (d) | 7.8 | 2H | Pyridine H-3, H-5 |
| ~8.01 | Triplet (t) | 7.8 | 1H | Pyridine H-4 |
Data sourced from studies conducted at 400 MHz. rsc.org
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. The spectrum, recorded in CDCl₃, shows five distinct signals. rsc.org These signals correspond to the two equivalent carbonyl carbons of the ester groups, the three distinct types of carbon atoms in the pyridine ring (C-2/C-6, C-3/C-5, and C-4), and the two equivalent methyl carbons. rsc.orgrsc.org
Table 2: ¹³C NMR Chemical Shift Data for Dimethyl Pyridine-2,6-dicarboxylate in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.06 | C=O (Ester) |
| 148.22 | Pyridine C-2, C-6 |
| 138.39 | Pyridine C-4 |
| 128.05 | Pyridine C-3, C-5 |
Data sourced from studies conducted at 101 MHz and 125 MHz. rsc.orgrsc.org
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment, especially in more complex derivatives. mdpi.com For dimethyl pyridine-2,6-dicarboxylate, a ¹H-¹H COSY spectrum would show a clear correlation between the H-4 proton and the H-3/H-5 protons, confirming their adjacent positions on the pyridine ring. uni-muenchen.de An HSQC spectrum would correlate each proton signal to its directly attached carbon atom (e.g., H-4 to C-4). The HMBC spectrum provides long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons, such as the ester carbonyls and the C-2/C-6 carbons of the pyridine ring. For instance, correlations would be expected from the methyl protons to the ester carbonyl carbon and the C-2/C-6 carbons.
The chemical shifts observed in NMR spectroscopy can be influenced by the choice of solvent. semanticscholar.org Factors such as solvent polarity, anisotropy, and the potential for specific solute-solvent interactions (like hydrogen bonding) can alter the electronic environment of the nuclei, leading to changes in their resonance frequencies. semanticscholar.org For instance, theoretical studies on copper complexes of dimethyl pyridine-2,6-dicarboxylate have shown that the calculated molecular properties and bond lengths change when modeled in different solvents like dichloromethane (B109758), acetone, and dimethylformamide (DMF), highlighting the significant role of the solvent environment. mdpi.comsemanticscholar.org Experimental solvent titration studies on related compounds also demonstrate notable changes in proton chemical shifts upon varying the solvent composition, confirming that the solvent directly impacts the spectroscopic parameters. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of dimethyl pyridine-2,6-dicarboxylate shows several characteristic absorption bands that confirm its structure. rsc.org
The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups, which typically appears around 1726 cm⁻¹. rsc.org Other significant bands include the C-O stretching vibrations of the ester linkage, aromatic C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching from the aromatic and methyl groups. rsc.orgresearchgate.net
Table 3: Key IR Absorption Bands for Dimethyl Pyridine-2,6-dicarboxylate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 1726 | Very Strong | C=O Stretch (Ester) |
| 1581 | Medium | C=C / C=N Stretch (Pyridine Ring) |
| 1458, 1431 | Medium | C-H Bend (Methyl) |
| 1261 | Strong | Asymmetric C-O-C Stretch (Ester) |
Data obtained using KBr wafer or ATR techniques. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of dimethyl pyridine-2,6-dicarboxylate and its derivatives is characterized by absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions associated with the aromatic pyridine ring and the carbonyl groups. ikm.org.myuniversiteitleiden.nl For a closely related ligand, a narrow absorption peak with a maximum (λmax) at 275 nm has been reported. universiteitleiden.nl Another study on a derivative noted two distinct absorption peaks at approximately 224 nm and 274 nm, corresponding to the π→π* and n→π* transitions, respectively. ikm.org.my
Table 4: UV-Vis Spectroscopic Data for Dimethyl Pyridine-2,6-dicarboxylate Derivatives
| Wavelength (λmax) | Electronic Transition | Moiety |
|---|---|---|
| ~224 nm | π→π* | Pyridine Ring |
Electronic Transitions (π-π* and n-π*)
The electronic absorption spectrum of molecules containing pyridine and carbonyl groups is characterized by specific electronic transitions. In a study involving a derivative of dimethyl pyridine-2,6-dicarboxylate, two primary absorption peaks were identified using UV-Vis spectroscopy. ikm.org.my An absorption band at 224 nm is attributed to a π→π* transition, characteristic of the pyridine ring's aromatic system. ikm.org.my A second band observed at 274 nm corresponds to an n→π* transition, which is typical for molecules containing a carbonyl (C=O) group. ikm.org.my This pattern of electronic transitions is a well-documented phenomenon for compounds containing pyridine moieties. ikm.org.my Research on related pyridinedicarboxylate-Tb(III) complexes also shows intense absorption bands in the 220 to 300 nm range, which are assigned to π-π* transitions of the ligand.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) has been utilized to characterize dimethyl pyridine-2,6-dicarboxylate and its complexes. mdpi.comscribd.com For the protonated molecule, ESI-MS analysis shows a calculated m/z (mass-to-charge ratio) of 196.06 for the [C₉H₁₀NO₄]⁺ ion, with an experimentally found value of m/z 196.09 [M+H]⁺. nih.gov This confirms the molecular weight of the compound, which is 195.17 g/mol . scribd.com
Elemental Analysis
Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental test of purity and confirming the empirical formula. While specific elemental analysis data for the parent compound dimethyl pyridine-2,6-dicarboxylate was not available in the searched literature, data for closely related derivatives have been reported. For instance, the elemental analysis for pydic(IPh)₂ (a 2-iodo-phenyl ester derivative) was calculated as C 39.96%, H 1.94%, N 2.45%, with the found values being C 39.89%, H 1.93%, N 2.43%. mdpi.com Similarly, for a dinuclear copper(II) complex involving the hydrolyzed ligand, the calculated elemental analysis was C 31.76%, H 2.67%, N 5.29%, and the found values were C 31.79%, H 2.72%, N 5.24%. mdpi.com Such close agreement between calculated and found values indicates a high degree of purity for the analyzed compounds.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) analysis is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction
A single-crystal X-ray diffraction study of dimethyl pyridine-2,6-dicarboxylate has provided detailed insights into its molecular structure. The analysis revealed that the molecule possesses a crystallographically imposed twofold rotation symmetry. semanticscholar.org The crystal packing is stabilized by carbonyl dipolar interactions and van der Waals forces, with molecules stacking into ladder-like structures along the c-axis. semanticscholar.org The study was conducted at a temperature of 293 K. semanticscholar.org Key crystallographic data are summarized in the table below.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of bulk materials and identify crystalline phases. While dimethyl pyridine-2,6-dicarboxylate is a crystalline solid suitable for PXRD analysis, specific 2θ diffraction peak data for the pure compound were not found in the reviewed literature. However, PXRD has been used to characterize related materials, such as nano-Ni catalysts supported on nitrogen-doped porous carbon, where diffraction peaks at 44.5°, 51.8°, and 76.4° correspond to the metallic nickel support. acs.org
Structural Parameters and Conformations
The molecular structure of dimethyl pyridine-2,6-dicarboxylate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The molecule exhibits crystallographically imposed C2 symmetry, with the nitrogen atom and the opposing C4 carbon atom situated on a twofold rotation axis. researchgate.net
The pyridine ring is essentially planar. The two methoxycarbonyl groups are slightly twisted out of the plane of the pyridine ring. This conformation is influenced by steric hindrance between the carbonyl oxygen atoms and the hydrogen atoms on the methyl groups. The crystal packing is characterized by van der Waals forces and dipole-dipole interactions, with a notable short intermolecular contact observed between a carbonyl oxygen atom and a carbon atom of an adjacent molecule (O···C distance of 3.297(2) Å). researchgate.net
Detailed crystallographic data provides precise bond lengths and angles, which are crucial for understanding the molecule's geometry and reactivity.
Table 1: Selected Bond Lengths and Angles for Dimethyl Pyridine-2,6-dicarboxylate
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | ||
| C-N | 1.334(2) | |
| C-C (pyridine) | 1.383(2) - 1.391(2) | |
| C-C (ester) | 1.495(2) | |
| C=O | 1.199(2) | |
| C-O (ester) | 1.328(2) | |
| O-CH3 | 1.449(2) | |
| Bond Angles | ||
| C-N-C | 118.0(2) | |
| N-C-C (pyridine) | 123.9(1) | |
| C-C-C (pyridine) | 117.1(2) | |
| N-C-C (ester) | 116.5(1) | |
| C-C=O | 124.9(2) | |
| C-C-O (ester) | 111.4(1) | |
| C-O-CH3 | 116.2(1) | |
| Data sourced from Huang & Xu (2006). researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While dimethyl pyridine-2,6-dicarboxylate itself is a diamagnetic molecule (having no unpaired electrons) and therefore EPR-silent, its complexes with paramagnetic metal ions are frequently studied using this method.
Particularly, copper(II) complexes incorporating the pyridine-2,6-dicarboxylate ligand have been investigated. rsc.org These studies utilize EPR spectroscopy to probe the coordination environment of the copper(II) ion. The EPR spectra of these complexes, especially in frozen glass states, can provide detailed information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic structure of the paramagnetic center. rsc.org For instance, the analysis of the g-values and hyperfine coupling constants from the EPR spectra of copper(II) complexes with pyridine-2,6-dicarboxylate and substituted imidazoles has revealed distorted square-pyramidal geometries. rsc.org The anisotropic features of the spectra in these cases have been simulated using a spin Hamiltonian to determine the magnetic parameters accurately. rsc.org
Thermal Analysis Techniques (e.g., TG-DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of materials. nih.gov For dimethyl pyridine-2,6-dicarboxylate, these methods provide insights into its melting point and decomposition profile.
DSC measurements indicate a sharp endothermic peak corresponding to the melting of the crystalline solid. nih.gov The reported melting point varies slightly across different sources but is generally observed in the range of 119-125 °C. thermofisher.comsigmaaldrich.com
TGA demonstrates the thermal stability of the compound. The standard molar enthalpy of formation for dimethyl 2,6-pyridinedicarboxylate has been determined from its standard molar enthalpy of combustion, which was measured using static bomb calorimetry. sigmaaldrich.com TGA experiments, typically conducted under an inert atmosphere like nitrogen, show that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. nih.gov For analogous, more complex structures containing pyridine-2,6-dicarbazolyl fragments, the 5% weight loss temperature (Td) has been observed to be high, indicating significant thermal stability. nih.gov
Table 2: Thermal Properties of Dimethyl Pyridine-2,6-dicarboxylate
| Property | Value | Technique | Reference |
| Melting Point | 119.5-125.5 °C | Not specified | thermofisher.com |
| Melting Point | 121-125 °C | Not specified (lit.) | sigmaaldrich.com |
| Note: Specific TGA/DSC curve data for the parent compound is not detailed in the provided search results, but the general application of the technique is well-established for this and related compounds. |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For dimethyl pyridine-2,6-dicarboxylate (B1240393), DFT calculations, particularly using the B3LYP hybrid exchange-correlation energy functional with basis sets like 6-311G**, have been employed to determine the most stable molecular geometries and to analyze their relative stabilities. mdpi.com Such theoretical calculations are crucial for correlating experimental findings with the electronic and structural characteristics of the molecule. mdpi.com
The precise three-dimensional arrangement of atoms in dimethyl pyridine-2,6-dicarboxylate has been determined experimentally through single-crystal X-ray diffraction. semanticscholar.orgresearchgate.net These studies reveal that the molecule possesses a crystallographically imposed twofold rotation symmetry. researchgate.net The crystal structure is stabilized by van der Waals forces and significant carbonyl dipolar interactions. researchgate.net
Computational geometry optimization using DFT aims to find the lowest energy conformation of the molecule in the gas phase, which corresponds to the most stable structure. These optimized geometries can then be compared with experimental data from X-ray crystallography to validate the computational method. The experimental data provides key bond lengths and angles that define the molecular structure. semanticscholar.orgresearchgate.net
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| N1—C2 | 1.339 Å | C2—N1—C2(i) | 118.6° |
| C2—C3 | 1.385 Å | N1—C2—C3 | 120.9° |
| C3—C4 | 1.383 Å | C2—C3—C4 | 119.4° |
| C2—C6 | 1.516 Å | C3—C4—C3(i) | 120.8° |
| C6—O1 | 1.200 Å | N1—C2—C6 | 116.5° |
| C6—O2 | 1.332 Å | O1—C6—O2 | 124.1° |
| O2—C7 | 1.450 Å | O1—C6—C2 | 123.6° |
Symmetry code: (i) −x + 1, y, −z + 3/2
The electronic properties of a molecule are fundamental to understanding its reactivity, spectral behavior, and intermolecular interactions. Computational methods provide deep insights into these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. For the related parent compound, pyridine-2,6-dicarboxylic acid, DFT calculations have been used to determine these values, which provide a good approximation for the dimethyl ester derivative.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -7.39 |
| E(LUMO) | -2.61 |
| Energy Gap (ΔE) | 4.78 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, typically color-coded for interpretation.
In an MEP map of dimethyl pyridine-2,6-dicarboxylate, regions of negative potential (typically shown in red) are located around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. Conversely, regions of positive potential (typically shown in blue) are found around the hydrogen atoms, identifying them as sites susceptible to nucleophilic attack. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. This method quantifies the delocalization of electron density, which is crucial for understanding stabilization energies and the nature of chemical bonds.
For systems containing dimethyl pyridine-2,6-dicarboxylate, NBO analysis has been performed to estimate the interaction energies between donor and acceptor orbitals, particularly in the context of metal complexation. mdpi.comsemanticscholar.org The analysis of natural atomic orbital populations and natural bond orbitals helps elucidate the charge transfer interactions and the nature of the coordination bonds between the ligand and a metal center. core.ac.uk
The distribution of electron density within dimethyl pyridine-2,6-dicarboxylate is uneven due to the presence of electronegative nitrogen and oxygen atoms. This leads to a non-zero molecular dipole moment. Experimental evidence from crystal structure analysis shows that the molecular packing is stabilized by carbonyl dipolar interactions, confirming the polar nature of the molecule. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical calculations, often using Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are employed to compute the vibrational frequencies of dimethyl pyridine-2,6-dicarboxylate. researchgate.net These calculated frequencies are then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. tandfonline.comelixirpublishers.com A scaling factor is often applied to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model. tandfonline.com
Key vibrational modes for related pyridine (B92270) dicarbonyl compounds include:
C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. tandfonline.com
C=O stretching vibrations: The carbonyl (C=O) stretching frequency of the ester groups is a prominent feature and generally appears in the 1750–1680 cm⁻¹ region. tandfonline.com
C=C and C=N stretching vibrations: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring are found in the 1625-1430 cm⁻¹ range. tandfonline.comelixirpublishers.com
C-N stretching vibrations: These are often mixed with other vibrations and are typically assigned in the region of 1266-1382 cm⁻¹. elixirpublishers.com
The agreement between the calculated and experimental vibrational frequencies provides confidence in the accuracy of the computed molecular geometry. For a related compound, diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the calculated vibrational wavenumbers from the B3LYP/6-311++G(d,p) basis set showed good correlation with experimental data after scaling. tandfonline.com Similarly, for pyridine-2,6-dicarboxylic acid, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set resulted in a root-mean-square error of 11.74 cm⁻¹ between observed and calculated frequencies. researchgate.net
Table 1: Selected Vibrational Frequencies for Related Pyridine Dicarboxylate Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Aromatic C-H Stretch | 3000-3100 | tandfonline.com |
| Carbonyl C=O Stretch | 1750–1680 | tandfonline.com |
| Aromatic C=C/C=N Stretch | 1625-1430 | tandfonline.comelixirpublishers.com |
| C-N Stretch | 1266-1382 | elixirpublishers.com |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption spectra of molecules. By calculating the excited-state properties, TD-DFT can predict the electronic transitions that give rise to the absorption bands observed in UV-Vis spectroscopy.
Studies on the electronic spectra of dimethyl-2,6-pyridine dicarboxylate have reported its behavior in various solvents. materialsciencejournal.org The observed bands and their shifts are explained using a molecular complex approach, also taking solvent effects into account. materialsciencejournal.org TD-DFT calculations have been successfully applied to study the electronic spectra of related complexes, such as terbium(III) with pyridine-2,6-dicarboxylate, showing excellent agreement with experimental absorption and emission bands. nih.gov These theoretical calculations can also provide insights into photophysical processes like energy transfer. nih.gov
Molecular Dynamics (MD) Simulations
Ligand-Protein Binding Interactions
MD simulations are instrumental in understanding how ligands like dimethyl pyridine-2,6-dicarboxylate and its derivatives interact with biological macromolecules such as proteins. These simulations can reveal the key amino acid residues involved in binding and the nature of the intermolecular forces that stabilize the ligand-protein complex. For instance, in studies of potential inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), MD simulations have been used to identify strong interactions between ligands and active site residues. dntb.gov.ua The stability of these interactions is crucial for the ligand's potential as a drug candidate.
Stability of Molecular Systems
MD simulations are also employed to assess the stability of molecular systems, including ligand-protein complexes. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation, researchers can determine if a complex remains stable or undergoes significant conformational changes. For example, stable RMSD values for a protein-ligand complex suggest that the ligand remains bound in a consistent orientation within the protein's active site. nih.gov
Thermochemical Studies and Energetic Parameters
Thermochemical studies provide fundamental data on the energetic properties of a compound, which are essential for understanding its stability and reactivity.
Standard Molar Enthalpies of Formation
The standard molar enthalpy of formation is a key thermochemical parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For dimethyl pyridine-2,6-dicarboxylate, the standard molar enthalpy of formation in the gaseous state has been determined experimentally.
The value was derived from the standard molar enthalpy of combustion, which was measured using static bomb calorimetry. sigmaaldrich.comchemicalbook.comacs.org The standard molar enthalpy of sublimation, measured by Calvet microcalorimetry, was also a necessary component in this determination. acs.org The reported standard molar enthalpy of formation for gaseous dimethyl pyridine-2,6-dicarboxylate is -(562.4 ± 4.2) kJ·mol⁻¹. acs.orgvulcanchem.com
Table 2: Thermochemical Data for Dimethyl Pyridine-2,6-dicarboxylate
| Parameter | Value (kJ·mol⁻¹) | Method | References |
| Standard Molar Enthalpy of Formation (gaseous) | -(562.4 ± 4.2) | Combustion Calorimetry and Calvet Microcalorimetry | acs.orgvulcanchem.com |
Derivatives and Analogs of Dimethyl Pyridine 2,6 Dicarboxylate in Research
The foundational structure of dimethyl pyridine-2,6-dicarboxylate (B1240393) serves as a versatile scaffold for the development of a wide array of derivatives and analogs. Through strategic modifications of the ester groups, the pyridine (B92270) ring, and the core structure itself, researchers have synthesized novel compounds with tailored properties for applications ranging from coordination chemistry to materials science and medicinal chemistry.
Emerging Research Directions and Potential Applications
Advanced Catalysis and Biocatalysis
While research into the direct catalytic applications of dimethyl pyridine-2,6-dicarboxylate (B1240393) is still developing, its precursor, pyridine-2,6-dicarboxylic acid (PDA), has demonstrated significant potential as a bifunctional organocatalyst. researchgate.netorganic-chemistry.org PDA has been effectively used in the hydrophosphonylation of aldehydes and ketones in water, a process that is both environmentally friendly and cost-effective. organic-chemistry.org This reaction produces α-hydroxy phosphonates, which are of biological significance. organic-chemistry.org The catalytic activity of PDA in this context is attributed to its ability to generate hydronium ions in water, which activates the carbonyl group for nucleophilic attack. organic-chemistry.org
In the realm of biocatalysis, while direct enzymatic transformations using dimethyl pyridine-2,6-dicarboxylate are not extensively documented, research into the biocatalytic production of its parent diacid is underway. This suggests a future where the entire production and derivatization process could be achieved through more sustainable biocatalytic routes.
Functional Materials and Nanomaterials
Dimethyl pyridine-2,6-dicarboxylate serves as a crucial starting material in the synthesis of a variety of functional materials and nanomaterials, including macrocycles, polymers, and metal-organic frameworks (MOFs). sigmaaldrich.comchemicalbook.comlookchem.comtandfonline.comwur.nl
Its ability to be used in the synthesis of ditopic macrocycles has been demonstrated. sigmaaldrich.comchemicalbook.com These macrocycles, featuring xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers, can act as host molecules capable of forming complexes with other molecules. sigmaaldrich.comchemicalbook.com The compound is also a precursor for creating N,N′-bis(2-aminoethyl)dipicoloinic acid diamide (B1670390) Schiff bases. sigmaaldrich.comchemicalbook.com
In polymer science, the diacid form, pyridine-2,6-dicarboxylic acid, has been investigated for the synthesis of polyesters. wur.nl Enzyme-mediated polymerization is a promising method for producing pyridinic polyesters at lower temperatures. wur.nl Furthermore, 2,6-dimethyl-pyridine-3,5-dicarboxylic acid, a related derivative, is recognized for its utility in preparing electronic and optical materials due to its electron-transferring capabilities and structural rigidity. tandfonline.com The hydrothermal synthesis of a 3D coordination polymer, [NiPb(dpdc)]n, using 2,6-dimethyl-pyridine-3,5-dicarboxylic acid highlights its potential in creating novel network structures. tandfonline.com
The parent compound, pyridine-2,6-dicarboxylic acid, is a well-established ligand in the construction of MOFs. These frameworks have potential applications in catalysis, optoelectronics, and molecular storage.
Sensors and Detection Systems
The pyridine-2,6-dicarboxamide scaffold, derived from dimethyl pyridine-2,6-dicarboxylate, is a key component in the development of fluorescent sensors for the detection of metal ions. These sensors leverage the chelating properties of the pyridine (B92270) dicarboxamide unit.
For instance, a novel fluorescent probe, N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC), synthesized from pyridine-2,6-dicarboxylic acid, has shown high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in a HEPES buffer solution. niscpr.res.in The detection limits for this sensor were found to be 0.49 micromolar for Fe³⁺ and 0.0066 micromolar for Hg²⁺. niscpr.res.in Another amide-based chemosensor has been developed for the selective detection of divalent Cu²⁺ and Ni²⁺ ions, operating via a "fluorescence turn-off" mechanism. nih.gov Furthermore, a ratiometric fluorescence sensor based on a Eu³⁺-MOF has been developed for the detection of 2,6-pyridine dicarboxylic acid itself, which is a biomarker for Bacillus anthracis. rsc.org
Biomedical Research and Drug Discovery (Excluding Dosage/Administration)
The pyridine nucleus is a common structural motif in many biologically active compounds and approved drugs. researchgate.net Derivatives of pyridine-2,6-dicarboxylic acid are being actively investigated for their potential therapeutic applications.
Anti-inflammatory and Anti-tumor Activities (General Class of Pyridine Derivatives)
Pyridine derivatives, as a broad class of compounds, have demonstrated notable anti-inflammatory and anti-tumor activities. rrpharmacology.ruresearchgate.netnih.govresearchgate.netcyberleninka.rucapes.gov.brresearchgate.netbiointerfaceresearch.com Some pyridine derivatives have shown significant anti-inflammatory effects in studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov Certain heterocyclic pyridone and pyridine derivatives fused with a steroidal structure have exhibited anti-inflammatory potency greater than the reference drug, prednisolone. capes.gov.br Thiazolo[4,5-b]pyridin-2-one derivatives have also shown considerable anti-inflammatory effects, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com
In oncology research, novel pyridine derivatives have been investigated for their antitumor properties. For example, the pyridine derivative LHT-17-19 has demonstrated antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ruresearchgate.netcyberleninka.ru Other studies have shown that pyridinecarboxylic acid derivatives can be cytotoxic against human cancer cell lines, such as colon cancer (HT29) and breast cancer (MCF-7) cells. researchgate.net Metal complexes of pyridine-2,5-dicarboxylate (B1236617) have also been synthesized and tested for their cytotoxic activity against rat glioma (C6) cells, with some showing promise as antiproliferative agents. nih.gov
Enzyme Inhibition Studies
Pyridine carboxylic acid isomers and their derivatives are being explored as inhibitors of various enzymes. nih.gov Specifically, 5-substituted pyridine-2,4-dicarboxylate derivatives have been identified as potential selective inhibitors of the human Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). acs.org It is noteworthy that the diester forms of these inhibitors, such as dimethyl 5-aminoalkyl-substituted 2,4-PDCA derivatives, are being considered as prodrugs that can be activated by cellular esterases. acs.org
Biological Imaging
The intrinsic properties of the pyridine-2,6-dicarboxylate core, particularly its ability to form stable complexes with metal ions, have led to the investigation of its derivatives as fluorescent probes for biological imaging. While research into the direct application of dimethyl pyridine-2,6-dicarboxylate is still in its early stages, the foundational concept lies in the modulation of its fluorescence upon binding to specific analytes.
It is the parent compound, pyridine-2,6-dicarboxylic acid, and its other derivatives that have more extensively been explored as fluorescent sensors. For instance, novel fluorescent probes based on pyridine-2,6-dicarboxamide have been synthesized and shown to exhibit a highly sensitive and selective response to iron (Fe³⁺) and mercury (Hg²⁺) ions in buffer solutions. niscpr.res.in These sensors operate on a "turn-off" mechanism, where the fluorescence is quenched upon binding to the metal ions. niscpr.res.in The detection limits for these derivatives have been reported to be as low as 0.49 µM for Fe³⁺ and 0.0066 µM for Hg²⁺. niscpr.res.in
Another study focused on a water-soluble fluorescent probe derived from pyridine-2,6-dicarboxylic acid, which demonstrated fluorescence quenching in the presence of various metal cations, with a notable response to copper (Cu²⁺). researchgate.net This probe was also investigated for two-photon microscopy, highlighting the potential for advanced cellular imaging applications. researchgate.net
Although these examples utilize derivatives, they underscore the inherent potential of the pyridine-2,6-dicarboxylate framework. The research on these related compounds provides a strong impetus for investigating whether dimethyl pyridine-2,6-dicarboxylate itself can be harnessed for similar purposes, potentially with modifications to enhance its photophysical properties or cellular uptake.
Environmental Applications (e.g., Heavy Metal Ion Adsorption and Removal)
The same chelating ability that makes pyridine-2,6-dicarboxylate derivatives attractive for biological sensing also positions them as candidates for environmental applications, specifically in the adsorption and removal of heavy metal ions from contaminated water sources. The nitrogen and oxygen atoms in the pyridine-2,6-dicarboxylate structure can effectively coordinate with metal ions, trapping them and facilitating their removal.
Research has demonstrated that fluorescent sensors based on pyridine-2,6-dicarboxamide can detect heavy metal ions like Fe³⁺ and Hg²⁺, which is the first step towards their removal. niscpr.res.in The formation of a stable complex between the sensor molecule and the metal ion is a prerequisite for any adsorption-based remediation strategy.
While direct studies on the use of dimethyl pyridine-2,6-dicarboxylate for heavy metal ion adsorption are not yet prevalent, the foundational chemistry is promising. The compound's parent, dipicolinic acid, is known to be involved in the synthesis of polymers that can function as stabilizing agents. vulcanchem.com This suggests that polymers incorporating the dimethyl pyridine-2,6-dicarboxylate unit could be developed as effective adsorbents for environmental cleanup. The synthesis of macrocyclic compounds from dimethyl pyridine-2,6-dicarboxylate further points to its utility in creating structures capable of encapsulating metal ions. fishersci.befishersci.ca
Future research in this area will likely focus on immobilizing dimethyl pyridine-2,6-dicarboxylate or its derivatives onto solid supports to create reusable adsorbent materials for the selective removal of toxic heavy metals from industrial wastewater and other polluted environments.
Conclusion and Future Outlook
Summary of Key Research Themes
Research surrounding dimethyl pyridine-2,6-dicarboxylate (B1240393) and its parent acid has predominantly focused on its exceptional utility as a ligand precursor. The ester groups are readily converted into amides, hydrazones, or other functional groups, allowing for the synthesis of complex, multidentate ligands. sigmaaldrich.comchemicalbook.com These tailored ligands are then employed in several key areas:
Coordination Chemistry and Metal-Organic Frameworks (MOFs): A significant body of work has explored the use of ligands derived from dimethyl pyridine-2,6-dicarboxylate in the construction of coordination polymers and MOFs. nih.govrsc.org The pyridine-2,6-dicarboxylate backbone is a favored building block due to its ability to form stable complexes with a wide array of metal ions, including transition metals and lanthanides. rsc.orgrsc.org The structural diversity of these frameworks is notable, with researchers demonstrating the ability to create 1D, 2D, and 3D networks by selecting different metal ions and ancillary spacer ligands. rsc.org These materials are of high interest for their potential applications in gas storage, separation, and heterogeneous catalysis.
Luminescent Materials: The rigid structure of the pyridine-dicarboxylate core is instrumental in creating luminescent materials. When complexed with lanthanide ions such as Nd³⁺ and Er³⁺, the ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light in the near-infrared (NIR) region. surrey.ac.uk Research has shown that modifying the substituents on the pyridine (B92270) ring can tune the photophysical properties, enhancing the sensitization and leading to stronger NIR emission. surrey.ac.uk
Catalysis: The parent molecule, pyridine-2,6-dicarboxylic acid, has been identified as an effective bifunctional organocatalyst. organic-chemistry.org Furthermore, metal complexes incorporating ligands derived from dimethyl pyridine-2,6-dicarboxylate are being explored for their catalytic activity. For instance, copper(II) complexes have been studied as mimics for oxidase enzymes, with their catalytic potency being tunable by altering the substituents on the ligand. nih.gov Similarly, ruthenium-based complexes featuring bipyridine-dicarboxylate ligands are investigated as molecular catalysts for water oxidation, a critical process for artificial photosynthesis. acs.org
Supramolecular Chemistry: Dimethyl pyridine-2,6-dicarboxylate serves as a key intermediate in the synthesis of macrocycles and other complex host molecules. chemicalbook.comlookchem.com These molecules are designed for molecular recognition, capable of forming host-guest complexes with specific substrates through non-covalent interactions. chemicalbook.com The predictable geometry of the pyridine-dicarboxamide unit is crucial for designing these intricate supramolecular architectures. nih.gov
| Research Theme | Key Findings & Applications |
| Coordination Chemistry & MOFs | Forms stable 1D, 2D, and 3D frameworks with various metals. rsc.org Potential for gas storage and separation. nih.gov |
| Luminescent Materials | Acts as an antenna to sensitize near-infrared (NIR) emission from lanthanide ions. surrey.ac.uk |
| Catalysis | Parent acid is a bifunctional organocatalyst. organic-chemistry.org Metal complexes show promise in oxidation reactions. nih.govacs.org |
| Supramolecular Chemistry | A key building block for macrocycles and host-guest systems. chemicalbook.comlookchem.com |
Unexplored Research Avenues and Challenges
Despite the progress made, several areas concerning dimethyl pyridine-2,6-dicarboxylate and its derivatives remain underexplored, presenting both challenges and opportunities for future research.
Advanced Catalytic Systems: While initial studies into catalytic applications are promising, there is significant room for expansion. A major challenge is the development of robust, reusable, and highly selective catalysts. Future work could focus on immobilizing pyridine-dicarboxylate-based metal complexes onto solid supports to create heterogeneous catalysts, combining the high activity of molecular catalysts with the practical benefits of easy separation and recycling. Exploring their potential in asymmetric catalysis, where chiral derivatives could be used to produce enantiomerically pure products, is another significant frontier.
Bio-inspired Materials and Medicinal Applications: The structural similarity of the pyridine-2,6-dicarboxylate core to natural chelating agents makes it an attractive candidate for biomedical applications. While some studies have investigated the anticancer activity of related metal complexes, this area is far from exhausted. nih.gov A key challenge lies in understanding the structure-activity relationships and the mechanism of action to design complexes with high efficacy and selectivity for cancer cells while minimizing toxicity. Furthermore, its use in developing sensors for biologically important metal ions or as a component in drug-delivery systems is a nascent field.
Functional MOFs and Smart Materials: The majority of research on MOFs derived from this ligand has focused on their synthesis and static structural characterization. nih.gov A major challenge is to imbue these materials with dynamic functionality. This includes designing "smart" MOFs that respond to external stimuli such as light, temperature, or the presence of specific chemical analytes. Such materials could have applications in chemical sensing, controlled release, and switchable catalysis. The synthesis of porous, crystalline MOFs with permanent porosity from this building block also remains a significant synthetic hurdle that, if overcome, could unlock applications in demanding separation processes.
Systematic Exploration of Non-symmetric Derivatives: Most research has utilized the symmetrical nature of the 2,6-disubstituted pyridine ring. nih.gov The systematic synthesis and application of non-symmetrical derivatives, where the two ester groups are differentiated or modified with different functionalities, is an underexplored area. This would allow for the creation of more complex and highly specific ligand environments, potentially leading to materials and catalysts with novel properties.
Potential Impact on Interdisciplinary Scientific Fields
The continued and expanded investigation of dimethyl pyridine-2,6-dicarboxylate and its derivatives stands to make a substantial impact across various scientific disciplines.
Materials Science: In materials science, the development of new MOFs and coordination polymers from this precursor could lead to next-generation materials for clean energy applications, such as hydrogen storage and carbon capture. nih.gov The creation of tunable luminescent materials has direct implications for developing advanced optical devices, sensors, and NIR imaging agents. surrey.ac.uk
Pharmaceutical and Medicinal Chemistry: As a versatile scaffold, pyridine-2,6-dicarboxylate derivatives could become a staple in drug discovery. mdpi.com Their ability to chelate metal ions is relevant for designing metallodrugs for cancer therapy or as agents to combat diseases related to metal ion imbalance. nih.gov The development of responsive materials from this compound could also revolutionize drug delivery systems, allowing for targeted and on-demand release of therapeutic agents.
Green Chemistry and Sustainable Technology: The use of pyridine-2,6-dicarboxylic acid as an organocatalyst aligns perfectly with the principles of green chemistry by avoiding the use of toxic and expensive metals. organic-chemistry.org Further development of efficient, recyclable catalysts based on this structure for a wider range of chemical transformations would contribute to more sustainable industrial processes. In the realm of energy, its role in creating catalysts for water splitting is a vital contribution to the pursuit of artificial photosynthesis and a hydrogen-based economy. acs.org
Q & A
Q. What are the optimal conditions for synthesizing dimethyl pyridine-2,6-dicarboxylate from pyridine-2,6-dicarboxylic acid?
The synthesis involves refluxing pyridine-2,6-dicarboxylic acid in methanol with concentrated sulfuric acid (95% H₂SO₄) as a catalyst. Key parameters include:
- Reaction time : 12 hours under reflux .
- Acid-to-substrate ratio : ~23 mol% H₂SO₄ (e.g., 69.8 mmol H₂SO₄ for 3 mmol substrate) .
- Workup : Neutralization with saturated NaHCO₃ followed by extraction with diethyl ether . Yields typically exceed 90% after recrystallization.
Q. How can the solubility of dimethyl pyridine-2,6-dicarboxylate influence experimental design in coordination chemistry?
The compound is sparingly soluble in water (14 g/L at 25°C) but highly soluble in chloroform. This solubility profile necessitates:
- Use of polar aprotic solvents (e.g., DMF, DMSO) for ligand exchange reactions.
- Careful solvent selection to avoid precipitation during metal-ligand complex formation . Example: In copper(II) complexes, aqueous coordination is achieved by displacing ester groups with water molecules under basic conditions .
Q. What spectroscopic techniques are critical for characterizing dimethyl pyridine-2,6-dicarboxylate?
- FTIR : Confirm ester C=O stretches at ~1700 cm⁻¹ and pyridine ring vibrations at 1600–1400 cm⁻¹ .
- ¹H NMR : Peaks at δ 3.9–4.1 ppm (ester methyl groups) and δ 8.0–8.6 ppm (pyridine protons) .
- X-ray crystallography : Resolve molecular geometry, e.g., bond angles (N–C–C = ~120°) and planarity of the pyridine ring .
Advanced Research Questions
Q. How does dimethyl pyridine-2,6-dicarboxylate act as a precursor for luminescent lanthanide complexes?
The ester groups can be hydrolyzed to carboxylates, enabling coordination with lanthanides (e.g., Eu³⁺, Tb³⁺). Key steps:
- Hydrolysis under alkaline conditions to form pyridine-2,6-dicarboxylate.
- Ligand sensitization via antenna effects, where the pyridine ring transfers energy to lanthanide ions, enhancing luminescence . Example: Eu(III) complexes exhibit intense red emission at 614 nm (⁵D₀ → ⁷F₂ transition) .
Q. What strategies mitigate steric hindrance during derivatization of dimethyl pyridine-2,6-dicarboxylate?
Q. How do computational studies clarify the electronic properties of dimethyl pyridine-2,6-dicarboxylate in supramolecular assemblies?
Density Functional Theory (DFT) calculations reveal:
- Charge distribution : Negative charge localized on carboxylate oxygens (–0.45 e), favoring hydrogen bonding with ammonium cations .
- Frontier orbitals : HOMO-LUMO gap of ~5.2 eV, indicating stability in redox environments . Applications include designing metal-organic frameworks (MOFs) with tunable porosity .
Q. What contradictions exist in thermal stability data for dimethyl pyridine-2,6-dicarboxylate derivatives, and how can they be resolved?
Discrepancies arise in decomposition temperatures (TGA vs. DSC). Mitigation strategies:
- Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidative degradation.
- Cross-validation : Pair TGA-FTIR to identify volatile byproducts (e.g., CO₂ at 2350 cm⁻¹) . Example: Pyridine-2,6-dicarboxylate complexes decompose at 280–320°C, depending on metal ion coordination .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
